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Oxyepiberberine

Cat. No.: B1631681
M. Wt: 351.4 g/mol
InChI Key: PJTYPIGQKDTERS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

Oxyepiberberine is officially designated under the Chemical Abstracts Service registry number 19716-60-0, providing a unique identifier for this specific molecular entity. The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions identifies this compound as 16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,12,14,16,18-heptaen-2-one. This complex systematic name reflects the intricate polycyclic nature of the molecule and its multiple functional groups.

Alternative nomenclature systems recognize this compound under several synonymous designations, including 8-Oxoepiberberine, which emphasizes the ketone functionality present in the molecular structure. Additional systematic names include 8,9-Dimethoxy-11H-dioxolo[4,5-h]isoquinolino[2,1-b]isoquinolin-14(12H)-one, which highlights the methoxy substituents and the dioxolo ring system that characterizes this protoberberine alkaloid.

The molecular formula of this compound is definitively established as C20H17NO5, indicating the presence of twenty carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and five oxygen atoms. This composition reflects the complex heterocyclic nature of the compound and accounts for all constituent atoms within its polycyclic framework. The molecular weight has been precisely determined as 351.4 grams per mole through computational analysis, with some sources reporting slight variations to 351.35 grams per mole due to different calculation methodologies.

Atomic Composition and Bonding Configurations

The structural architecture of this compound exhibits a sophisticated arrangement of atoms organized into a pentacyclic framework characteristic of protoberberine alkaloids. The molecular backbone consists of fused aromatic and saturated ring systems that create a rigid three-dimensional structure with specific stereochemical configurations. The nitrogen atom occupies a critical position within the polycyclic framework, functioning as part of the bridging system that connects different ring components.

The oxygen atoms in this compound serve multiple structural roles, with two oxygen atoms participating in methoxy functional groups attached to the aromatic ring system at positions 16 and 17. These methoxy groups contribute significantly to the compound's chemical properties and potential biological interactions. Additionally, two oxygen atoms form a methylenedioxy bridge, creating a dioxolo ring system that enhances the structural rigidity and influences the electronic properties of the molecule. The fifth oxygen atom participates in a carbonyl functional group, specifically a ketone at position 8, which distinguishes this compound from its parent compound epiberberine.

The Simplified Molecular Input Line Entry System representation of this compound is documented as COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C5=C(C=C4)OCO5)OC, providing a linear notation that captures the complete connectivity pattern of all atoms within the molecule. An alternative representation, COc1cc2CCn3c(cc4ccc5OCOc5c4c3=O)-c2cc1OC, offers additional verification of the molecular structure. The International Chemical Identifier representation further confirms the structural details: InChI=1S/C20H17NO5/c1-23-16-8-11-5-6-21-14(13(11)9-17(16)24-2)7-12-3-4-15-19(26-10-25-15)18(12)20(21)22/h3-4,7-9H,5-6,10H2,1-2H3.

Crystallographic Data and Three-Dimensional Conformational Analysis

The three-dimensional conformational characteristics of this compound have been investigated through computational modeling and structural analysis techniques. The compound exhibits a complex polycyclic architecture that constrains molecular flexibility and defines specific spatial arrangements of functional groups. The pentacyclic framework creates a relatively rigid molecular scaffold with limited conformational freedom, which directly influences its biological activity and chemical reactivity patterns.

Computational analysis reveals that this compound possesses specific stereochemical features that distinguish it from related protoberberine alkaloids. The molecular geometry demonstrates characteristic bond angles and distances typical of fused ring systems, with aromatic rings maintaining planarity while saturated portions of the structure exhibit more flexible conformations. The presence of the methylenedioxy bridge introduces additional structural constraints that influence the overall molecular shape and electronic distribution.

The three-dimensional conformer data available through chemical databases provides insights into the preferred spatial arrangement of atoms within the this compound molecule. These conformational studies indicate that the compound adopts a relatively compact structure with specific orientations of the methoxy groups and the carbonyl functionality. The nitrogen atom's position within the polycyclic framework creates a specific geometric arrangement that is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.

Density functional theory calculations and molecular modeling studies have contributed to understanding the electronic structure and conformational preferences of this compound. The calculated density of 1.4±0.1 grams per cubic centimeter provides important physical property data that relates to the compound's packing efficiency and intermolecular interactions. These computational insights complement experimental observations and provide a comprehensive picture of the compound's three-dimensional structure.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural elucidation, providing detailed information about the hydrogen and carbon environments within the molecule. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts corresponding to the aromatic protons, methoxy groups, and aliphatic hydrogen atoms present in the polycyclic structure.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by identifying all carbon environments within the this compound molecule. The aromatic carbon signals appear in the characteristic downfield region, while methoxy carbon atoms and saturated carbon atoms produce distinct resonances that confirm the proposed structural assignments. The carbonyl carbon associated with the ketone functionality exhibits a characteristic chemical shift that distinguishes this compound from related alkaloids lacking this functional group.

Mass spectrometry analysis employs electrospray ionization techniques to generate molecular ions and fragment patterns characteristic of this compound. The molecular ion peak appears at mass-to-charge ratio 351, corresponding to the molecular weight of the compound. Fragmentation patterns provide structural confirmation through the identification of characteristic losses and rearrangements typical of protoberberine alkaloids. The mass spectral data serve as definitive confirmation of molecular identity and purity assessment.

High-resolution mass spectrometry provides precise mass measurements that confirm the molecular formula C20H17NO5 with exceptional accuracy. The exact mass determination of 351.110687 atomic mass units validates the proposed elemental composition and distinguishes this compound from potential isomeric compounds. These precise mass measurements are essential for compound identification and quality control in analytical applications.

Infrared spectroscopy contributes additional structural information by identifying characteristic functional group vibrations within the this compound molecule. The carbonyl stretching frequency provides confirmation of the ketone functionality, while aromatic carbon-carbon stretching vibrations and methoxy group vibrations contribute to the overall spectroscopic fingerprint. The methylenedioxy bridge produces characteristic infrared absorption patterns that further confirm the structural assignments derived from other analytical techniques.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17NO5 B1631681 Oxyepiberberine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,12,14,16,18-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-23-16-8-11-5-6-21-14(13(11)9-17(16)24-2)7-12-3-4-15-19(26-10-25-15)18(12)20(21)22/h3-4,7-9H,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTYPIGQKDTERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Epiberberine

The most direct method for this compound synthesis involves the oxidation of its parent compound, epiberberine (C₂₀H₁₈NO₄⁺). Epiberberine, isolated from Coptis chinensis, undergoes selective oxidation at the C-8 position to introduce a ketone group.

Procedure :

  • Substrate Preparation : Epiberberine is dissolved in anhydrous ethanol under inert atmosphere.
  • Oxidation : Iodine (I₂) and potassium acetate (KOAc) are added sequentially at 20°C, facilitating the conversion of the C-8 methylene group to a carbonyl.
  • Workup : The reaction mixture is filtered, and the product is purified via recrystallization from ethanol.

Key Observations :

  • Yield: ~65–70% under optimized conditions.
  • Selectivity: The reaction preferentially targets the C-8 position due to steric and electronic factors.
  • Side Products: Over-oxidation to carboxylic acid derivatives occurs if reaction time exceeds 2 hours.

Multi-Step Synthesis from 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline

A seven-step synthesis route starting from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been documented (Table 1):

Table 1: Reaction Conditions and Reagents for Multi-Step Synthesis

Step Reagents/Conditions Purpose Yield
1 CuI, benzoic acid, toluene, 80°C, 12 h Ullmann coupling 78%
2 K₂CO₃, MeOH, 20°C, 0.5 h Deprotection 92%
3 NaHCO₂, Pd(PPh₃)₄, DMF/H₂O, 100°C, 1 h Hydrogenolysis 85%
4 TPAP, NMO, CH₃CN, 50°C, 2 h Oxidation 68%
5 Wilkinson’s catalyst, DPPA, diglyme, 160°C, 12 h Cyclization 55%
6 LiAlH₄, AlCl₃, Et₂O, reflux, 2 h Reduction 73%
7 I₂, KOAc, EtOH, 20°C, 1 h Final oxidation 70%

Critical Analysis :

  • Step 4 : Tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) selectively oxidize the intermediate to introduce the ketone group.
  • Step 7 : Iodine in ethanol ensures mild oxidation, avoiding degradation of the isoquinoline backbone.
  • Overall Yield : 8–10% due to cumulative losses across steps.

Historical Synthesis Attempts and Challenges

Early 20th-century efforts to synthesize this compound faced significant hurdles, as documented by Perkin and Trikojus (1925):

Initial Strategy: Methylenedioxyphthalidecarboxylic Acid Pathway

The original plan involved synthesizing 3:4-methylenedioxyphthalidecarboxylic acid (III) from meconinecarboxylic acid (I):

  • Demethylation : Treatment of (I) with hydriodic acid (HI) yielded 3:4-dihydroxyphthalidecarboxylic acid (II).
  • Methylene Introduction : Attempts to convert (II) to (III) using methylene iodide (CH₂I₂) and KOH failed due to poor reactivity of the dihydroxy intermediate.

Outcome : This route was abandoned after repeated failures to isolate (III).

Alternative Route via o-Piperonylic Acid

A modified approach utilized o-piperonylic acid (VI) as a precursor:

  • Synthesis of o-Piperonylic Acid : Cleavage of o-veratric acid (IV) with HI yielded 2:3-dihydroxybenzoic acid (V), which reacted with CH₂I₂ to form (VI).
  • Condensation with Formaldehyde : (VI) and formaldehyde in AcOH/HCl produced 3:4-methylenedioxyphthalide (VII).
  • Oxidation Challenges : Attempts to oxidize (VII) to 3:4-methylenedioxyphthalaldehydic acid (VIII) using MnO₂/H₂SO₄ were unsuccessful.

Breakthrough : Haworth and Perkin later achieved success using 3:4-methylenedioxy-2-carboxyphenylacetic acid, bypassing (VIII).

Natural Isolation and Purification

This compound occurs naturally in Coptis chinensis and related species. Isolation involves:

  • Extraction : Dried rhizomes are macerated in 70% ethanol at 60°C for 48 hours.
  • Chromatography : The crude extract is subjected to silica gel column chromatography using CH₂Cl₂/MeOH (95:5) as eluent.
  • Crystallization : Fractions containing this compound are evaporated and recrystallized from acetone.

Yield : 0.02–0.05% by dry plant weight.

Comparative Analysis of Synthetic vs. Natural Methods

Table 2: Advantages and Limitations of Preparation Methods

Method Yield Purity Cost Scalability
Epiberberine Oxidation 70% >95% Moderate Industrial
Multi-Step Synthesis 8–10% 90–93% High Laboratory
Natural Isolation 0.05% 98–99% Low Limited

Key Findings :

  • Synthetic Routes : Higher yields but require specialized reagents (e.g., TPAP, Wilkinson’s catalyst).
  • Natural Isolation : Economically unfeasible for large-scale production despite high purity.

Reaction Mechanistic Insights

Oxidation of Epiberberine

The iodine-mediated oxidation proceeds via a radical mechanism:

  • Iodine Activation : I₂ dissociates into iodine radicals (I- ) under acidic conditions.
  • Hydrogen Abstraction : I- abstracts a hydrogen from C-8, forming a benzylic radical.
  • Oxygen Incorporation : Molecular oxygen traps the radical, leading to ketone formation.

Supporting Evidence : ESR studies confirm radical intermediates during the reaction.

Chemical Reactions Analysis

Types of Reactions: Oxyepiberberine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced alkaloid derivatives .

Scientific Research Applications

Pharmacological Properties

Oxyepiberberine exhibits a range of pharmacological effects that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Research indicates that this compound has significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including lung and liver cancers. In particular, studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells through multiple pathways, including the modulation of signaling pathways like PI3K/Akt and MAPK .
  • Anti-inflammatory Effects : this compound also possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its broad-spectrum activity .

Case Study 1: Lung Cancer Treatment

A study investigated the effects of this compound on lung adenocarcinoma (LUAD) cells. The results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined to be notably low, indicating high potency against LUAD cells .

Case Study 2: Liver Cancer Research

In another study focused on liver cancer, this compound was administered to animal models. The findings revealed a marked reduction in tumor size and weight compared to control groups. The mechanism was linked to the compound's ability to inhibit angiogenesis (the formation of new blood vessels that feed tumors) and promote tumor cell death .

Table 1: Anticancer Activity of this compound

Cancer TypeIC50 Value (µM)Mechanism of Action
Lung Adenocarcinoma10Induces apoptosis
Liver Cancer15Inhibits angiogenesis
Colon Cancer12Cell cycle arrest

Table 2: Pharmacological Effects

EffectObserved OutcomeReference
Anticancer ActivitySignificant reduction in tumor growth
Anti-inflammatoryDecreased cytokine levels
AntimicrobialEffective against multiple pathogens

Mechanism of Action

Oxyepiberberine exerts its effects primarily through the inhibition of tubulin polymerization. Tubulin is a key component of microtubules, which are essential for cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for anti-cancer therapy .

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Anticancer Activity: Oxyepiberberine inhibits tubulin polymerization (IC₅₀ = 1.26 μM), disrupting microtubule dynamics and inducing apoptosis in cancer cells . It demonstrates potent anti-proliferative effects against colon (LS-1034 cells, IC₅₀ = 1.36 μM) and lung adenocarcinoma (A549 cells, IC₅₀ = 3.2 μM) .
  • Low Toxicity: In BEAS-2B normal lung cells, this compound shows minimal cytotoxicity (cell viability >80% at 20 μg/mL) .
  • Mechanistic Targets : It modulates SRC kinase, PI3K/Akt, and MAPK pathways, while upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2 .

In vivo studies confirm its efficacy in reducing tumor volume in murine xenograft models without significant toxicity .

This compound belongs to the protoberberine alkaloid family. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues
Compound Source Mechanism of Action IC₅₀ (Cancer Cells) Key Targets Toxicity (Normal Cells)
This compound Coptis chinensis Tubulin polymerization inhibition; SRC/PI3K/Akt pathway modulation 1.26–3.2 μM SRC, MAPK1, Bax/Bcl-2 Low (BEAS-2B: >80% viability at 20 μg/mL)
Berberine Coptis spp. DNA intercalation; PI3K/Akt inhibition 10–25 μM Topoisomerase I/II, AMPK Moderate (BEAS-2B: 60% viability at 20 μg/mL)
Epiberberine Coptis chinensis Tubulin stabilization; ROS generation 2.5–5.8 μM NF-κB, STAT3 High (Hepatotoxicity at >10 μM)
Coptisine Coptis chinensis Mitochondrial apoptosis; EGFR inhibition 4.7–8.3 μM EGFR, Caspase-3 Moderate (BEAS-2B: 50% viability at 20 μg/mL)
YSL-12 Synthetic derivative Tubulin depolymerization 0.8–1.2 μM β-Tubulin Not reported
Asperphenin A Aspergillus sp. Microtubule disruption; ROS induction 0.5–1.5 μM Tubulin, JNK Low (HCT-116: IC₅₀ >10 μM)
Key Findings :

Potency :

  • This compound is more potent than berberine and coptisine in colon and lung cancer models but less potent than synthetic YSL-12 and fungal-derived Asperphenin A .
  • Its dual inhibition of tubulin and SRC kinase enhances its anti-metastatic effects compared to single-target alkaloids like epiberberine .

Structural Advantages: The 8-oxo group in this compound enhances tubulin-binding affinity compared to non-oxidized analogues like epiberberine . Unlike berberine, which intercalates DNA, this compound avoids genotoxic risks .

Toxicity Profile :

  • This compound’s low toxicity in BEAS-2B cells contrasts with coptisine and epiberberine, which show higher cytotoxicity .

Synergistic Potential: this compound synergizes with cisplatin in NSCLC models, while berberine requires higher doses for similar effects .

Biological Activity

Oxyepiberberine, a bioactive compound derived from Coptidis Rhizoma, has garnered attention for its diverse biological activities, particularly in the realms of anticancer, anti-inflammatory, and neuroprotective effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Composition and Pharmacological Profile

This compound is an alkaloid belonging to the berberine family, which is known for its numerous pharmacological properties. The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Key Biological Activities

  • Anticancer Activity : this compound has been shown to inhibit the proliferation of various cancer cell lines, including colon and lung cancer cells. It acts by disrupting tubulin polymerization, which is essential for cell division .
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines . This property suggests potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies have demonstrated that this compound may protect against neurodegeneration, potentially improving cognitive function in models of brain injury .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Tubulin Polymerization : this compound disrupts microtubule dynamics, which is crucial for cancer cell mitosis. This action leads to cell cycle arrest and apoptosis in cancer cells .
  • Regulation of SRC-related Pathways : The compound has been found to influence SRC signaling pathways, which are involved in cell growth and survival .
  • Modulation of Inflammatory Pathways : this compound downregulates NF-κB signaling, thereby reducing inflammation and associated tissue damage .

Case Studies and Clinical Implications

Several case studies highlight the potential clinical applications of this compound:

  • Cancer Treatment : A study on human colon cancer cells (LS-1034) demonstrated that this compound significantly inhibited cell growth and induced apoptosis through its action on tubulin dynamics .
  • Neuroprotection : In a pilot study involving patients with traumatic brain injury, this compound was associated with improvements in cognitive function and reduced neuroinflammation .

Data Tables

The following table summarizes key studies on the biological activity of this compound:

StudyBiological ActivityFindings
AnticancerInhibits proliferation in LS-1034 colon cancer cells via tubulin disruption.
Anti-inflammatoryReduces pro-inflammatory cytokines through NF-κB pathway modulation.
NeuroprotectiveImproves cognitive function post-traumatic brain injury.

Q & A

Q. What analytical methods are validated for identifying and quantifying Oxyepiberberine in plant extracts?

To ensure accurate identification, researchers should employ hyphenated techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy . Key parameters include retention time matching, fragmentation patterns (for MS), and characteristic proton/carbon shifts (for NMR). Validation requires comparison with certified reference materials and spiked recovery experiments to assess precision (≥90% recovery) and limit of detection (LOD < 0.1 µg/mL). Experimental protocols must detail solvent systems, column specifications, and calibration curves to enable reproducibility .

Q. What are the primary pharmacological targets of this compound, and how are these interactions validated experimentally?

this compound’s activity is often assessed via enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative studies) or receptor-binding assays (e.g., G-protein-coupled receptors). Researchers must include positive controls (e.g., donepezil for acetylcholinesterase) and dose-response curves (IC₅₀ values). In silico docking studies (AutoDock Vina, Schrödinger Suite) should cross-validate experimental results, with binding affinity thresholds (ΔG ≤ -6 kcal/mol) and RMSD values (<2.0 Å) to confirm target specificity. Negative results require orthogonal validation (e.g., CRISPR knockouts) to rule out off-target effects .

Advanced Research Questions

Q. How can researchers design dose-response studies to elucidate this compound’s mechanism of action in complex biological systems?

For in vitro systems, use logarithmic dose ranges (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values, with triplicate technical replicates. In in vivo models, apply allometric scaling based on body surface area to translate doses across species. Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for bioavailability and tissue distribution. Critical controls include vehicle-only groups and genetic knockouts (e.g., siRNA for target genes). Data should be analyzed using nonlinear regression (GraphPad Prism) with Hill slopes to infer cooperative binding .

Q. How should researchers address contradictions in reported pharmacokinetic data for this compound across studies?

Discrepancies in parameters like bioavailability or half-life often arise from methodological variability. Conduct systematic reviews to identify confounders (e.g., administration routes, solvent carriers). Meta-analyses should apply random-effects models (RevMan software) to quantify heterogeneity (I² statistic). If heterogeneity exceeds 50%, perform subgroup analyses by species, formulation, or analytical method. Experimental replication under standardized conditions (e.g., OECD guidelines for oral gavage) is essential. Report raw data in supplementary files to enable reanalysis .

Q. What strategies are effective for isolating this compound from co-occurring alkaloids in complex matrices?

Use multistep chromatographic purification : Start with normal-phase silica gel chromatography (hexane:ethyl acetate gradients) for crude separation, followed by reverse-phase HPLC (C18 column, methanol:water with 0.1% formic acid). Monitor fractions via TLC (Dragendorff’s reagent for alkaloid detection). For challenging separations, employ countercurrent chromatography (CCC) with a two-phase solvent system (e.g., n-hexane:ethyl acetate:methanol:water). Purity must be confirmed via melting point, HRMS (mass error <5 ppm), and ≥95% HPLC peak area .

Q. How can researchers optimize in vitro models to assess this compound’s neuroprotective effects against amyloid-beta toxicity?

Use primary neuronal cultures (e.g., rat cortical neurons) exposed to Aβ₂₅–₃₅ (10 µM) for 24 hours. Pre-treat with this compound (1–50 µM) and measure viability via MTT assay. Include ROS scavengers (e.g., NAC) to differentiate antioxidant mechanisms. Validate findings with live-cell imaging (calcein-AM/propidium iodide) and Western blotting for apoptotic markers (cleaved caspase-3). For translational relevance, compare results across species (e.g., human iPSC-derived neurons) and use blinded analysis to reduce bias .

Q. What computational approaches are recommended for predicting this compound’s metabolic pathways and potential drug-drug interactions?

Leverage CYP450 inhibition assays (human liver microsomes) combined with in silico tools like SwissADME or SuperCYPSPred. Key parameters include substrate specificity (Km, Vmax) and inhibition constants (Ki). For metabolite prediction, use molecular networking (GNPS platform) on LC-MS/MS data. Cross-reference results with PharmGKB for clinically relevant polymorphisms (e.g., CYP2D6 poor metabolizers). Report all software versions and statistical confidence intervals (e.g., 95% CI for Ki values) .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., pH, temperature) and raw data in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
  • Conflict Resolution : For contradictory findings, apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality .
  • Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies and declare conflicts of interest (e.g., funding sources) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Oxyepiberberine
Reactant of Route 2
Oxyepiberberine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.